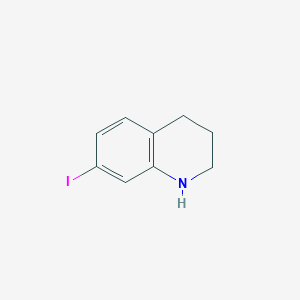
7-Iodo-1,2,3,4-tetrahydroquinoline
描述
7-Iodo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10IN. It is a derivative of tetrahydroquinoline, where an iodine atom is substituted at the 7th position of the quinoline ring.
作用机制
Target of Action
The primary target of 7-Iodo-1,2,3,4-tetrahydroquinoline is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence the biosynthesis of norepinephrine and epinephrine, neurotransmitters involved in the body’s stress response .
Result of Action
Given its target, it may influence neurotransmitter levels, potentially affecting neurological function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydroquinoline using iodine or iodine monochloride in the presence of an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
7-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The iodine atom can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
7-Iodo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
7-Bromo-1,2,3,4-tetrahydroquinoline: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,2,3,4-tetrahydroquinoline: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its pharmacokinetic properties .
属性
IUPAC Name |
7-iodo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHKIDQDVOLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)I)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B3308632.png)
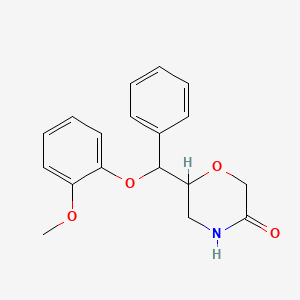
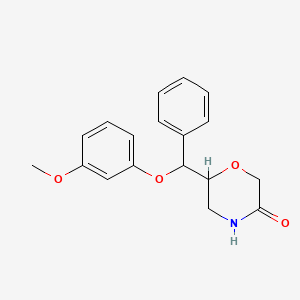
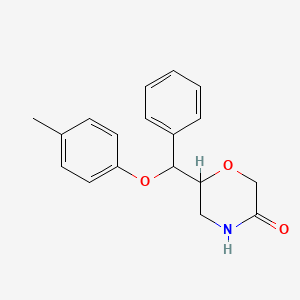
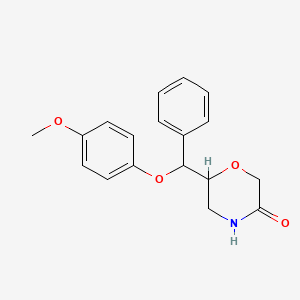
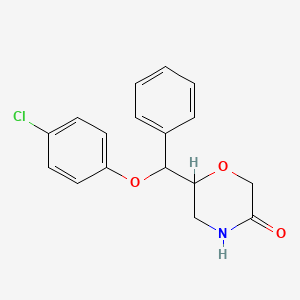
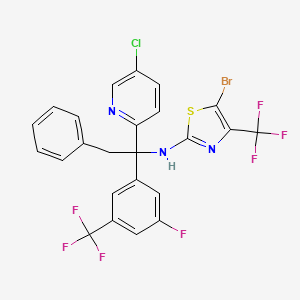
![alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine](/img/structure/B3308671.png)
![Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-](/img/structure/B3308683.png)
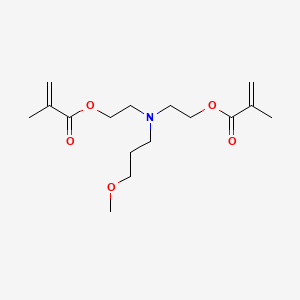

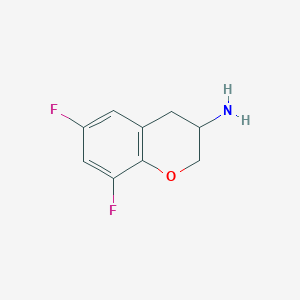
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)

